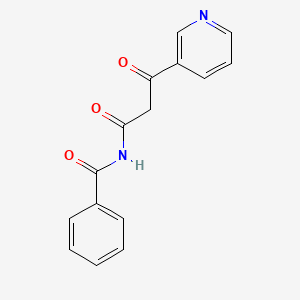![molecular formula C13H11N3O3 B13985215 1-{4-[(3-Nitropyridin-2-yl)amino]phenyl}ethan-1-one CAS No. 61963-86-8](/img/structure/B13985215.png)
1-{4-[(3-Nitropyridin-2-yl)amino]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[(3-Nitro-2-pyridinyl)amino]phenyl]ethanone is an organic compound characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an amino-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[(3-Nitro-2-pyridinyl)amino]phenyl]ethanone typically involves the nitration of a pyridine derivative followed by coupling with an amino-substituted phenyl ring. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid to facilitate the nitration process. The coupling reaction may involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-[(3-Nitro-2-pyridinyl)amino]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[4-[(3-Nitro-2-pyridinyl)amino]phenyl]ethanone has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[4-[(3-Nitro-2-pyridinyl)amino]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound may also bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
2-Nitro-4-aminopyridine: Similar structure with a nitro group on the pyridine ring.
4-Nitroaniline: Contains a nitro group and an amino group on a phenyl ring.
3-Nitropyridine: A simpler structure with only a nitro group on the pyridine ring.
Uniqueness: 1-[4-[(3-Nitro-2-pyridinyl)amino]phenyl]ethanone is unique due to the combination of a nitro-substituted pyridine ring and an amino-substituted phenyl ring, providing a distinct set of chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
61963-86-8 |
|---|---|
Fórmula molecular |
C13H11N3O3 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
1-[4-[(3-nitropyridin-2-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C13H11N3O3/c1-9(17)10-4-6-11(7-5-10)15-13-12(16(18)19)3-2-8-14-13/h2-8H,1H3,(H,14,15) |
Clave InChI |
AMGDADWZZVMVNU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


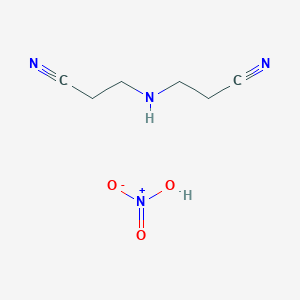

![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
![(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)
![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
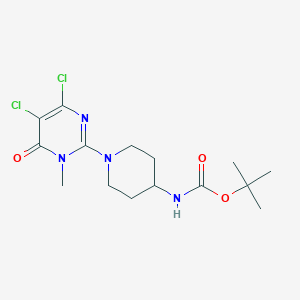
![4-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B13985180.png)
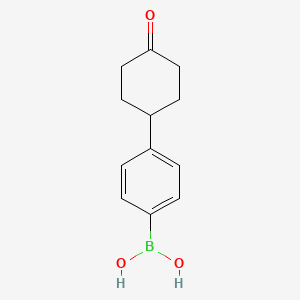


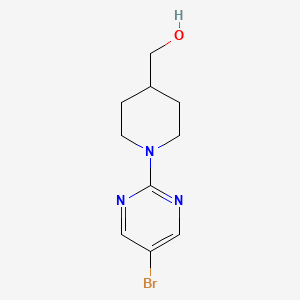
![[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B13985207.png)
